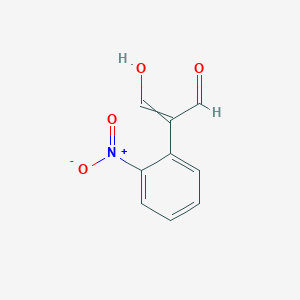

3-Hydroxy-2-(2-nitrophenyl)prop-2-enal

Description

3-Hydroxy-2-(2-nitrophenyl)prop-2-enal is a nitro-substituted aromatic aldehyde with the molecular formula C₉H₇NO₄ (molecular weight: 193.16 g/mol). Its structure features a 2-nitrophenyl group attached to a propenal backbone, with a hydroxyl group at the β-carbon (position 3).

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

3-hydroxy-2-(2-nitrophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-6,11H |

InChI Key |

GEGQHUURGSTYQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=CO)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Nitrocinnamaldehyde (CAS 1466-88-2)

- Structure : Lacks the hydroxyl group at position 3 but retains the 2-nitrophenyl and α,β-unsaturated aldehyde groups.

- Molecular Formula: C₉H₇NO₃ (MW: 177.16 g/mol) .

- Key Differences: Reactivity: The absence of a hydroxyl group reduces hydrogen-bonding capacity and acidity compared to 3-hydroxy-2-(2-nitrophenyl)prop-2-enal. Isomerism: Exists as a mixture of cis and trans isomers (>98% trans) , while the hydroxyl group in the target compound may restrict isomerism.

Table 1: Physical and Chemical Properties Comparison

(2E)-3-(2-Hydroxyphenyl)prop-2-enal (CAS 3541-42-2)

- Structure : Shares the hydroxyl group at position 3 but replaces the nitro group with a simple phenyl ring.

- Molecular Formula : C₉H₈O₂ (MW: 148.16 g/mol) .

- Key Differences :

- Electron Effects : The nitro group in the target compound increases electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions.

- Natural Occurrence : Found in herbs and spices as a cinnamaldehyde derivative , unlike the synthetic nitro analog.

- Applications : Used in flavor/fragrance industries; nitro derivatives are more relevant to pharmaceuticals or agrochemicals.

Nitrophenyl-Functionalized Oxazolidinones (e.g., NPAOZ, NPAMOZ)

- Structures: Include 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorfolino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) .

- Molecular Formulas :

- NPAOZ: C₁₀H₉N₃O₄ (MW: 235.20 g/mol)

- NPAMOZ: C₁₃H₁₄N₄O₅ (MW: 306.28 g/mol)

- Key Differences: Functional Groups: Oxazolidinone rings and hydrazide moieties replace the aldehyde group, making these compounds more polar and suitable as analytical standards (e.g., for detecting nitrofuran antibiotics) . Stability: Oxazolidinones are less prone to oxidation than α,β-unsaturated aldehydes.

3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate (CAS 452324-93-5)

- Structure: Contains a hydroxy-phenoxy group and an ester-linked methylpropenoate.

- Molecular Formula : C₁₆H₁₄O₄ (MW: 270.28 g/mol) .

- Key Differences: Reactivity: The ester group undergoes hydrolysis or transesterification, contrasting with the aldehyde’s nucleophilic addition pathways. Applications: Likely used in polymer chemistry or as a monomer, unlike nitro-aldehydes’ roles in bioactive molecule synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.